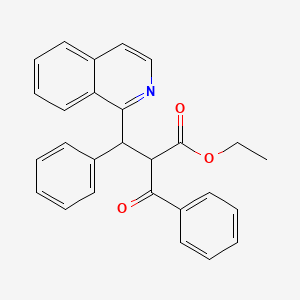
1-(1-Butylcyclopentyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Butylcyclopentyl)pyrrolidine is an organic compound with the molecular formula C₁₃H₂₅N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Butylcyclopentyl)pyrrolidine can be synthesized through a one-pot method involving the reaction of ammonia and 1,4-butanediol. This reaction is typically carried out over a CuNiPd/ZSM-5 catalyst, which is prepared by a simple incipient wetness method. The yield of 1-butylpyrrolidine under optimized conditions is approximately 76% .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This method can be adapted for the production of this compound by modifying the reaction conditions and catalysts accordingly.
化学反応の分析
Types of Reactions
1-(1-Butylcyclopentyl)pyrrolidine, like other pyrrolidine derivatives, can undergo various chemical reactions, including:
Electrophilic Substitution: Due to its nucleophilic nature, it can react with electrophiles such as alkyl halides to form N-substituted pyrrolidines.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include alkyl halides, and the reactions are typically carried out under basic conditions.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions are typically N-substituted pyrrolidines, which can have various functional groups depending on the electrophile used.
科学的研究の応用
作用機序
The mechanism of action of 1-(1-Butylcyclopentyl)pyrrolidine is not well-documented. like other pyrrolidine derivatives, it is likely to interact with specific molecular targets and pathways. Pyrrolidine derivatives are known to interact with enzymes and receptors, influencing various biological processes . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrole: An aromatic compound with a five-membered ring containing nitrogen.
Pyrrolizidine: A compound with two pentagonal rings containing nitrogen.
Proline: An amino acid with a pyrrolidine ring structure.
Uniqueness
1-(1-Butylcyclopentyl)pyrrolidine is unique due to its specific structural features, including the butylcyclopentyl group attached to the pyrrolidine ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other pyrrolidine derivatives .
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
1-(1-butylcyclopentyl)pyrrolidine |
InChI |
InChI=1S/C13H25N/c1-2-3-8-13(9-4-5-10-13)14-11-6-7-12-14/h2-12H2,1H3 |
InChIキー |
MLLPVGACHAAIDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCC1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


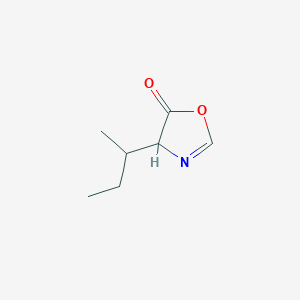
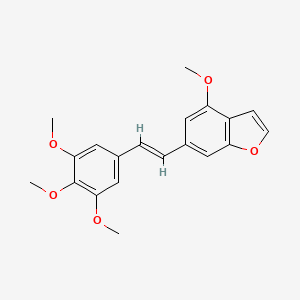

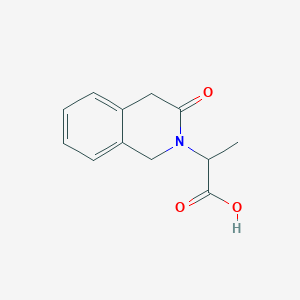
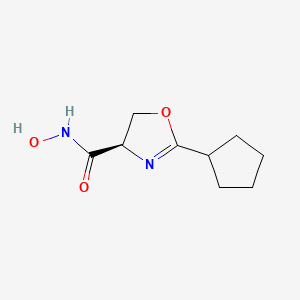
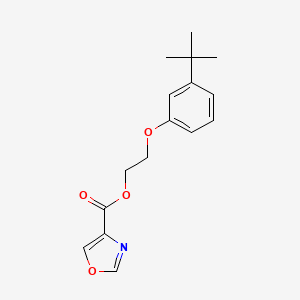
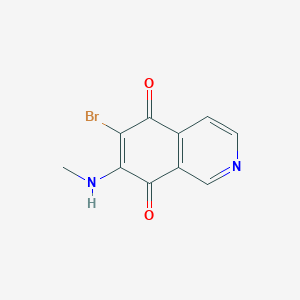
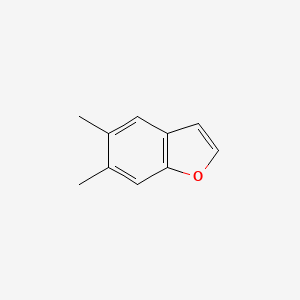
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
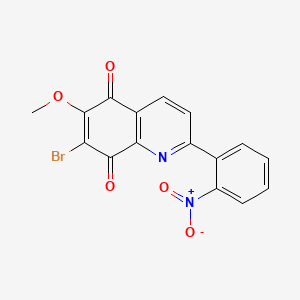
![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
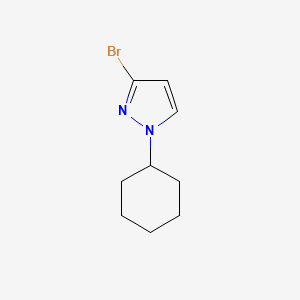
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
